3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “3-Ethoxypropylamine” is a clear colorless liquid . It is used as an intermediate in the production of dyestuff and cosmetics . It is also used to partially open the rigid oxetane chain and to identify Hsp70 modulators .
Synthesis Analysis
While specific synthesis methods for “3-(3-Ethoxypropyl)-2-hydrazinyl-3,4-dihydroquinazolin-4-one” were not found, “3-Ethoxypropylamine” can be synthesized from "3-Ethoxypropionitrile" .Molecular Structure Analysis
The molecular structure of a related compound, “3-Ethoxypropyl acetate”, has been analyzed . Its molecular formula is C7H14O3 .Physical And Chemical Properties Analysis
“3-Ethoxypropylamine” has a melting point of -70 °C, a boiling point of 136-138 °C (lit.), and a density of 0.861 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.418 (lit.) .Scientific Research Applications
Chemical Synthesis and Derivative Formation
This compound serves as a precursor in the synthesis of novel chemical structures. For instance, reactions with aliphatic amines, ammonia, and hydrazine hydrate have led to the creation of new quinazolin-4-one derivatives, showcasing the compound's versatility in chemical transformations and the synthesis of complex molecules (P. Reddy & V. G. Reddy, 1990). Additionally, the compound's reactivity with ortho-esters and other chemical entities underlines its utility in generating a variety of fused isoquinolines and other heterocyclic systems, which are of interest for their potential biological activities (Enas M. Awad et al., 2002).
Antimicrobial and Antifungal Applications
Several studies have synthesized derivatives of this compound to explore their antimicrobial and antifungal effects. For example, new 3,4-dihydroquinazolin-4-one derivatives have been tested for their antimicrobial activities, revealing their potential as agents against various microbial strains. This underlines the compound's relevance in the development of new antimicrobial agents (M. El-zohry & M. Abd-Alla, 2007). Furthermore, novel groups of quinazolin-4(3H)-one derivatives have been prepared and evaluated for their fungicidal activities, highlighting the compound's application in addressing fungal infections (M. El-Hashash et al., 2015).
Biological Activity Screening
The derivatives of this compound have been synthesized and screened for various biological activities, including their potential as analgesic, anticholinesterase, and antioxidant agents. This indicates the compound's significant role in medicinal chemistry, where its derivatives are explored for therapeutic properties (Arif Mermer et al., 2018). The wide range of activities investigated further emphasizes the importance of this compound and its derivatives in the development of new drugs and therapeutic agents.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-19-9-5-8-17-12(18)10-6-3-4-7-11(10)15-13(17)16-14/h3-4,6-7H,2,5,8-9,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCPMKWHHVJZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328120 |
Source
|
Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852399-86-1 |
Source
|
Record name | 3-(3-ethoxypropyl)-2-hydrazinylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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